4-Cinnolinecarbonitrile
Overview
Description
4-Cinnolinecarbonitrile is a chemical compound with the CAS Number: 16470-90-9 . It has a molecular weight of 155.16 . The IUPAC name for this compound is 4-cinnolinecarbonitrile .
Molecular Structure Analysis
The InChI code for 4-Cinnolinecarbonitrile is 1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Cinnolinecarbonitrile is a solid at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications
Green Synthesis of Cinnoline Derivatives
Cinnoline-4-carbonitrile has been used in the green and efficient synthesis of novel cinnoline derivatives inside natural Lycopodium clavatum sporopollenin (LCS) microcapsules . This process involves a one-pot microwave (MW) assisted reaction . The robust micrometre-sized sporopollenin microcapsules can act as MW microreactors .
Synthesis of Polyfunctionally Substituted Cinnolines
A convenient, simple, and efficient synthesis of polyfunctionally substituted cinnolines has been developed that involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins in dioxane/piperidine under controlled microwave irradiation . The obtained heterocycles are a privileged scaffold in a few natural compounds and in many drugs with a broad spectrum of biological activities .
Chemosensing Properties
Cinnoline-4-carbonitrile has been used in the synthesis of cinnoline-containing polymeric materials . A Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes was used for cinnoline ring formation, followed by a Sono-gashira coupling for the introduction of trimethylsilylethynyl moieties and a sila-Sonogashira coupling as the polycondensation technique .
Antibacterial Activity
The cinnoline compound synthesized inside the LCS microcapsules showed promising antibacterial activity against Pseudomonas aeruginosa (Gram-negative) and Bacillus cereus (Gram-negative) human pathogenic bacterial strains .
Optical Properties
The pure cinnoline compound synthesized inside the LCS microcapsules was found to show promising optical properties with two absorption peaks at 310 and 610 nm .
Material Science Applications
Cinnolines, including cinnoline-4-carbonitrile, serve as a privileged motif in fields related to material science . They have been used in the synthesis of various materials .
Pharmaceutical Applications
Cinnolines, including cinnoline-4-carbonitrile, are a key component in many drugs with a broad spectrum of biological activities . They serve as potential antihypertensive, anti-inflammatory, anticancer, liver x-receptor, antifungal, and luminescence agents .
Safety and Hazards
Mechanism of Action
Target of Action
Cinnoline derivatives are known to have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes .
Mode of Action
It’s known that a nitrile function in the 4-position of the cinnoline system can be readily displaced by various nucleophiles . This suggests that cinnoline-4-carbonitrile may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
They are indispensable moieties to treat infectious diseases , indicating their involvement in various biochemical pathways related to immune response and pathogen defense.
Pharmacokinetics
The development of cinnoline-based molecules is known to contribute significantly to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
Result of Action
Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .
Action Environment
It’s worth noting that the synthesis of cinnoline derivatives can be achieved via sustainable synthetic approaches , suggesting that environmental factors may play a role in the synthesis and stability of these compounds.
properties
IUPAC Name |
cinnoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKALQBBFRXNOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343927 | |
Record name | 4-Cinnolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cinnolinecarbonitrile | |
CAS RN |
16470-90-9 | |
Record name | 4-Cinnolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.